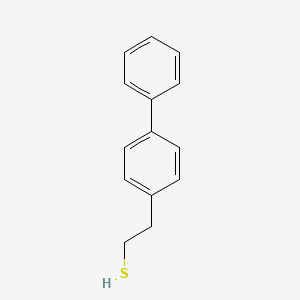

2-(4-Biphenyl)ethanethiol

Description

2-(4-Biphenyl)ethanethiol: is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound features a biphenyl group attached to an ethanethiol moiety, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

2-(4-phenylphenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPDLFHJNWFZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenyl)ethanethiol typically involves the reaction of 4-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the ethanethiol displaces the bromine atom on the biphenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(4-Biphenyl)ethanethiol can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as iodine or bromine.

Reduction: The compound can be reduced back to the thiol form from its disulfide using reducing agents like zinc and acid.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Iodine (I2) or bromine (Br2) in an organic solvent.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Substitution: Sodium hydride (NaH) as a base in an organic solvent.

Major Products:

Oxidation: Disulfides (R-S-S-R’).

Reduction: Thiol (R-SH).

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: 2-(4-Biphenyl)ethanethiol is used as a building block in organic synthesis, particularly in the formation of more complex molecules. It is also employed in the study of thiol-disulfide interconversion, which is a key process in many biological systems.

Biology: In biological research, this compound is used to study the role of thiols in cellular processes, including redox reactions and protein folding. The thiol group can form disulfide bonds, which are crucial for the structural integrity of proteins.

Medicine: While specific medical applications of this compound are limited, thiol-containing compounds are generally important in the development of drugs that target oxidative stress and related conditions.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its ability to form strong bonds with metals makes it useful in materials science.

Mechanism of Action

The mechanism of action of 2-(4-Biphenyl)ethanethiol involves its thiol group, which can participate in redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to the thiol form. This interconversion is crucial in many biological processes, including the maintenance of protein structure and function.

Molecular Targets and Pathways:

Redox Reactions: The thiol group can act as a reducing agent, participating in redox reactions that are essential for cellular homeostasis.

Protein Folding: The formation and reduction of disulfide bonds are critical for the proper folding and stability of proteins.

Comparison with Similar Compounds

Ethanethiol: A simpler thiol with a single carbon chain.

4-Biphenylmethanethiol: A similar compound with a methanethiol group instead of an ethanethiol group.

Biphenyl-4-thiol: A compound with a thiol group directly attached to the biphenyl ring.

Uniqueness: 2-(4-Biphenyl)ethanethiol is unique due to its combination of a biphenyl group and an ethanethiol moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form disulfide bonds also makes it valuable in biological research.

Biological Activity

2-(4-Biphenyl)ethanethiol, also known as biphenyl-4-ethylthiol, is a sulfur-containing organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its biphenyl structure with an ethylthiol substituent. Its molecular formula is CHS, and it has a molecular weight of approximately 226.33 g/mol. The compound's structure allows for significant interactions with biological systems, making it a candidate for various applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- Receptor Interaction : It has been shown to bind to certain receptors, modulating their activity and influencing various signaling pathways.

- Antioxidant Activity : The presence of the thiol group in its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Biological Assays and Findings

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies indicate that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in cellular models.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various thiols, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations.

- Cancer Cell Proliferation Inhibition : Research conducted by Zhang et al. (2023) investigated the effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability.

- Inflammation Model Study : In a study on inflammatory responses, this compound was shown to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Phenyl)ethanethiol | Structure | Moderate antimicrobial |

| 2-(Naphthyl)ethanethiol | Structure | High anticancer potential |

| 3-(Biphenyl)propanethiol | Structure | Low anti-inflammatory effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.